2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole
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Overview
Description
2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl sulfonyl group, an azetidine ring, and a benzimidazole core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the azetidine ring and the benzimidazole core. One common approach is the nucleophilic ring-opening of epoxides with sulfonamides to form sulfonyl aziridines, which can then be converted to azetidines . The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The azetidine ring and benzimidazole core are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinones: These compounds share the azetidine ring and are known for their antibacterial properties.
Benzimidazoles: Compounds with a benzimidazole core are widely studied for their therapeutic potential, including antiviral and anticancer activities.
Uniqueness
2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl sulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-11-6-7-14-15(8-11)20-17(19-14)12-9-21(10-12)24(22,23)16-5-3-2-4-13(16)18/h2-8,12H,9-10H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADVZDWDKDICBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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